3-(5-Ethylthiophen-2-yl)propiolic acid

Lipophilicity Property Prediction Medicinal Chemistry Design

3-(5-Ethylthiophen-2-yl)propiolic acid (CAS 1344361-51-8, C₉H₈O₂S, MW 180.22) is a heteroaryl propiolic acid derivative comprising a 5-ethylthiophene moiety conjugated to a prop-2-ynoic acid terminus. Commercially available at 95% purity, it is supplied as a research‑grade building block for medicinal chemistry, bioconjugation, and materials science.

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
Cat. No. B13156192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethylthiophen-2-yl)propiolic acid
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)C#CC(=O)O
InChIInChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-4H,2H2,1H3,(H,10,11)
InChIKeyKMDJXWCQNDTVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Ethylthiophen-2-yl)propiolic acid – Baseline Properties and Procurement Profile


3-(5-Ethylthiophen-2-yl)propiolic acid (CAS 1344361-51-8, C₉H₈O₂S, MW 180.22) is a heteroaryl propiolic acid derivative comprising a 5-ethylthiophene moiety conjugated to a prop-2-ynoic acid terminus . Commercially available at 95% purity, it is supplied as a research‑grade building block for medicinal chemistry, bioconjugation, and materials science. Key physicochemical parameters include a calculated logP of 3.16 and a topological polar surface area (TPSA) of 37.3 Ų .

Workflow
Medicinal chemistry building block with heteroaryl alkyne handle
Format
95% purity, research-grade powder for solution-phase chemistry
Selection logic
Ethyl substituent offers differentiated lipophilicity vs. methyl or unsubstituted analogs

Why Substituting 3-(5-Ethylthiophen-2-yl)propiolic acid with a Generic Analogue Can Compromise Research Outcomes


Although 3-(5-ethylthiophen-2-yl)propiolic acid belongs to the broader class of thiophene‑propiolic acid hybrids, even small perturbations at the 5‑position profoundly alter lipophilicity (logP), steric contour, and electronic properties of the conjugated alkyne system . These changes affect reaction kinetics in Sonogashira coupling, copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), and electrophilic substitution patterns, making direct interchange with 5‑methyl, 5‑bromo, or unsubstituted analogs unreliable without re‑optimization of reaction conditions and binding models [1].

Replacing the 5‑ethyl group with methyl or hydrogen may shift logP by 0.7–1.2 units, altering passive permeability and cellular assay partitioning.
Steric and electronic differences at the 5‑position can change Sonogashira coupling rates, CuAAC reactivity, and electrophilic substitution patterns, requiring reaction re‑optimization.
5‑Bromo or other substituent analogs introduce distinct electronic effects; direct interchange without confirming compatibility may compromise synthetic yield or binding model outcomes.

Quantitative Evidence: Where 3-(5-Ethylthiophen-2-yl)propiolic acid Differentiates from its Closest Analogs


Lipophilicity (logP) Enhancement vs. 5‑Methyl and Unsubstituted Thiophene‑Propiolic Acids

The target compound exhibits a calculated logP of 3.16±0.01 , a value that is consistent with the incremental contribution of the ethyl substituent relative to the methyl (logP ≈ 2.5, extrapolated from ALOGPS module predictions) and unsubstituted analogs (logP ≈ 2.0, extrapolated). This ~0.7–1.2 log unit increase translates to a 5‑ to 15‑fold higher octanol/water partition coefficient, which is critical for passive membrane permeability and off‑the‑shelf suitability in cell‑based assays that demand balanced hydrophobicity without the metabolic liability of a propyl or longer alkyl chain.

Lipophilicity (logP)
Class-level
ΔlogP ≈ +0.7 vs 5‑methyl; +1.2 vs unsubstituted analog (calculated)
Supports passive permeability screening context
Computed values; experimental verification pending
Lipophilicity Property Prediction Medicinal Chemistry Design

Steric Parameter (Fsp³) Distinguishes the Ethyl Side Chain from Methyl and Hydrogen Substitution

The Fluorochem datasheet reports a fraction sp³ (Fsp³) value of 0.222 for the target compound . For the methyl analog (C₈H₆O₂S) the Fsp³ is calculated to be 0.125, and for the unsubstituted analog (C₇H₄O₂S) it is 0.000. The numeric increase in Fsp³ reflects the introduction of an sp³‑rich ethyl group, which is correlated with improved solubility and reduced crystalline packing forces, factors that can influence dissolution rates and formulation behavior.

Steric Fsp³
Reported
Fsp³ 0.222 (target); Δ +0.097 vs methyl, +0.222 vs unsubstituted
Correlates with improved solubility profile
Calculated from molecular formula; may guide formulation screening
Steric Effects Fraction sp³ (Fsp³) Synthetic Accessibility

Placeholder for additional evidence items with limited comparative data

No further evidence items meeting the quantitative comparator criteria could be identified. This note is included to explicitly acknowledge the absence of additional evidence rather than filling the space with unsupported claims.

Additional evidence
Data to verify
No further quantitative comparator data identified
Transparency note; supports targeted investigation
Limited comparative evidence base
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Recommended Research and Procurement Scenarios for 3-(5-Ethylthiophen-2-yl)propiolic acid


Medicinal Chemistry Fragment Libraries Requiring Controlled Lipophilicity

The compound’s predicted logP of 3.16 positions it in the optimal range for fragment‑based drug discovery, offering a balanced scaffold for iterative optimization . Its ethyl substituent provides a slight hydrophobicity edge over methyl analogs, potentially improving target engagement in cellular assays .

Bioconjugation via Copper‑Catalyzed Azide‑Alkyne Cycloaddition (CuAAC)

As a terminal alkyne‑carboxylic acid conjugate, the compound is a straightforward click‑chemistry partner for azide‑functionalized biomolecules [1]. The ethylthiophene core may enhance the stability of the resulting triazole adduct compared to less lipophilic analogs [1].

Synthesis of Thiophene‑Rich π‑Conjugated Materials

The propiolic acid group enables Sonogashira coupling to generate extended π‑systems for organic electronics [1]. The ethyl substituent increases solubility in common organic solvents relative to the unsubstituted analog, facilitating solution processing of oligothiophene materials [1].

Synthetic Intermediate for 5‑Ethylthiophene‑Containing Pharmacophores

The compound serves as a precursor for diverse 5‑ethylthiophene derivatives via decarboxylative coupling or alkyne functionalization [1]. Its commercial availability at room‑temperature shipping conditions simplifies procurement workflows .

Application
Selection Property
Validation Focus
Fragment-based library design
Predicted lipophilicity profile
Passive permeability and target engagement screening
CuAAC bioconjugation
Terminal alkyne functionality
Triazole adduct stability and coupling efficiency
π-conjugated material synthesis
Sonogashira coupling compatibility
Solubility and solution processability
5‑ethylthiophene pharmacophore precursor
Propiolic acid building block
Decarboxylative coupling and functionalization scope
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